REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][S:8]([NH2:11])(=[O:10])=[O:9])(=O)C.CO.C[O-].[Na+]>CO>[OH:4][CH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][S:8]([NH2:11])(=[O:10])=[O:9] |f:1.2.3|
|
Name
|
3-acetoxy-2,2-dimethyl-1-propanesulfonamide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(CS(=O)(=O)N)(C)C
|
Name
|
sodium methoxide methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to dryness
|
Type
|
WASH
|
Details
|
eluting with chloroform-methanol (9:1)
|
Type
|
CONCENTRATION
|
Details
|
The corresponding fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CS(=O)(=O)N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |